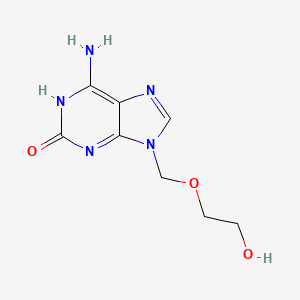

Iso-acyclovir

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H11N5O3 |

|---|---|

Molecular Weight |

225.20 g/mol |

IUPAC Name |

6-amino-9-(2-hydroxyethoxymethyl)-1H-purin-2-one |

InChI |

InChI=1S/C8H11N5O3/c9-6-5-7(12-8(15)11-6)13(3-10-5)4-16-2-1-14/h3,14H,1-2,4H2,(H3,9,11,12,15) |

InChI Key |

WLGPYGDPBSTDIX-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=C(NC(=O)N=C2N1COCCO)N |

Origin of Product |

United States |

Foundational & Exploratory

Iso-Acyclovir: Chemical Profile, Synthesis, and Impurity Management

This guide serves as a definitive technical resource on Iso-acyclovir , specifically identified in pharmaceutical quality control as Acyclovir EP Impurity E (the isoguanine analog). It also addresses the common nomenclatural confusion with the N-7 regioisomer (Impurity C).

Executive Summary

In the synthesis of the antiviral drug Acyclovir (Zovirax), strict control of regio- and chemoselectivity is paramount. "Iso-acyclovir" primarily refers to Acyclovir EP Impurity E , a structural isomer where the purine base is modified from guanine to isoguanine . This impurity arises from "reverse" functionalization of the purine core during synthesis.

A secondary isomer, often colloquially termed "iso," is the N-7 regioisomer (Impurity C). This guide focuses on the characterization, formation mechanism, and detection of the critical Isoguanine analog (Impurity E) , while providing disambiguation for the N-7 isomer to ensure complete analytical coverage.

Chemical Identity & Nomenclature

Primary Target: Iso-Acyclovir (Impurity E)

This compound represents a fundamental change in the purine tautomeric structure (Isoguanine vs. Guanine).

| Feature | Description |

| Common Name | Iso-acyclovir (Acyclovir EP Impurity E) |

| IUPAC Name | 6-amino-9-[(2-hydroxyethoxy)methyl]-3,9-dihydro-2H-purin-2-one |

| CAS Number | 374697-95-7 |

| Molecular Formula | |

| Molecular Weight | 225.21 g/mol (Same as Acyclovir) |

| Structural Difference | C-2 Carbonyl / C-6 Amine (In Acyclovir: C-2 Amine / C-6 Carbonyl) |

Disambiguation: The N-7 Isomer (Impurity C)

Often confused with "iso-acyclovir," this is a regioisomer where the side chain attaches to the wrong nitrogen.

-

Name: Acyclovir EP Impurity C (N-7 Isomer)[1]

-

IUPAC: 2-amino-7-[(2-hydroxyethoxy)methyl]-1,7-dihydro-6H-purin-6-one

-

CAS: 91702-61-3

-

Key Distinction: The purine ring is identical to acyclovir; the attachment point (N7 vs N9) is different.

Mechanistic Pathways of Formation

The formation of Iso-acyclovir (Impurity E) is mechanistically distinct from the N-7 isomer. It typically occurs during the 2,6-dichloropurine route , a common industrial synthesis pathway.

The "Wrong-Way" Substitution Mechanism

In the 2,6-dichloropurine route, the chlorine atoms at positions 2 and 6 must be replaced by an amino group and a hydroxyl group, respectively.

-

Acyclovir Path: C-6 Cl

Hydrolysis (OH); C-2 Cl -

Iso-Acyclovir Path: C-6 Cl

Amination (

This "swapping" of functionalization leads to the Isoguanine core.

Visualization of Impurity Pathways

The following diagram illustrates the bifurcation in synthesis leading to Acyclovir, Iso-acyclovir (Impurity E), and the N-7 Isomer (Impurity C).

Figure 1: Mechanistic bifurcation in Acyclovir synthesis. Impurity E arises from chemoselectivity errors (swapped functionalization), while Impurity C arises from regioselectivity errors (N7 vs N9 alkylation).

Analytical Characterization

Distinguishing Iso-acyclovir from the parent drug requires high-resolution techniques due to their identical molecular weight.

HPLC Retention Profile

Under reverse-phase conditions (C18 column), the polarity difference between the guanine and isoguanine cores results in distinct retention times.

| Compound | Relative Retention Time (RRT) | Polarity Note |

| Acyclovir | 1.00 | Amphoteric, polar |

| Iso-Acyclovir (Impurity E) | ~0.85 - 0.95 | Slightly more polar due to isoguanine H-bonding |

| N-7 Isomer (Impurity C) | ~1.20 - 1.40 | Less polar; N7 substitution disrupts H-bond network |

Note: RRT values are method-dependent. Standard EP method uses a C18 column with a phosphate buffer/methanol gradient.

UV Spectroscopy

-

Acyclovir (

): ~252 nm (pH 7) -

Iso-Acyclovir (

): Shifts to ~280-290 nm due to the different conjugation system of the isoguanine core. This bathochromic shift is a key identifier.

NMR Spectroscopy ( -NMR in DMSO- )

The proton signals on the purine ring provide the definitive structural proof.

| Proton Position | Acyclovir ( | Iso-Acyclovir ( | Diagnostic Feature |

| H-8 | 7.82 (s) | 8.0 - 8.2 (s) | Deshielding in isoguanine |

| Side Chain ( | 5.35 (s) | 5.30 - 5.40 (s) | Similar environment |

| NH/NH2 | Broad singlets | Distinct pattern | Isoguanine amine is at C6, not C2 |

Experimental Protocol: Isolation & Standard Preparation

To validate analytical methods, you may need to synthesize a reference standard of Iso-acyclovir. The following protocol utilizes the "reverse functionalization" strategy.

Objective

Synthesize 9-[(2-hydroxyethoxy)methyl]isoguanine (Iso-acyclovir) from 2,6-dichloropurine.

Reagents

-

(2-Acetoxyethoxy)methyl acetate (Side chain precursor)

-

Ammonia (Methanolic)

-

Sodium Hydroxide (1M)

-

p-Toluenesulfonic acid (Catalyst)

Step-by-Step Methodology

-

Alkylation (Formation of Intermediate):

-

Dissolve 2,6-dichloropurine (10 mmol) in Toluene.

-

Add (2-acetoxyethoxy)methyl acetate (12 mmol) and catalytic p-TsOH.

-

Reflux for 4 hours. Monitor by TLC (formation of N9-alkylated product).

-

Result: 2,6-dichloro-9-[(2-acetoxyethoxy)methyl]purine.

-

-

Selective Amination at C-6 (The "Iso" Step):

-

Crucial Deviation: Instead of hydrolyzing first (which leads to Acyclovir), treat the intermediate with Methanolic Ammonia at elevated pressure/temp (

in a sealed tube) for 6 hours. -

The C-6 position is more reactive towards nucleophilic aromatic substitution (

) by amines than C-2. -

Result: 2-chloro-6-amino-9-[(2-hydroxyethoxy)methyl]purine (2-chloroadenine derivative).

-

-

Hydrolysis at C-2:

-

Dissolve the 2-chloro-6-amino intermediate in 1M NaOH.

-

Reflux for 12-18 hours. The harsh conditions are required to displace the deactivated C-2 chlorine with a hydroxyl group.

-

Result: Conversion of the 2-chloro group to a 2-oxo (tautomer of 2-hydroxy).

-

-

Purification:

-

Neutralize the solution to pH 7.0 with dilute HCl.

-

Precipitate the crude product.

-

Recrystallize from water/ethanol (90:10).

-

Validation: Confirm structure via

-NMR (check for absence of C-2 proton and presence of C-6 amine characteristics).

-

Pharmaceutical Significance

-

Toxicity: Isoguanine analogs often exhibit different cytotoxicity profiles compared to guanine analogs. While Acyclovir is highly selective for viral Thymidine Kinase, Iso-acyclovir does not share this selectivity and may exhibit host-cell toxicity or lack antiviral efficacy.

-

Regulatory Limits: As per ICH Q3A(R2), any impurity >0.10% must be identified and qualified. The European Pharmacopoeia (EP) sets specific limits for Impurity E (Iso-acyclovir) in the Acyclovir monograph.

References

- European Pharmacopoeia (Ph. Eur.) 10.0. Acyclovir Monograph 0968. Strasbourg: Council of Europe. (Defines Impurity E and C).

-

LGC Standards . Iso-acyclovir (Acyclovir Impurity E) Reference Standard Data Sheet. Link

- Kjellberg, J., et al. (1986). "Regioselectivity in the Alkylation of Guanine and its Derivatives." Nucleosides & Nucleotides, 5(5), 503-516. (Mechanistic basis for N7/N9 isomers).

-

Harnden, M. R., & Jarvest, R. L. (1985). "Synthesis and Antiviral Activity of 9-[2-(Hydroxyethoxy)methyl]isoguanine." Journal of Medicinal Chemistry, 28(8), 1103-1107. Link (Primary synthesis reference for the isoguanine analog).

-

US Pharmacopeia (USP) . Acyclovir Related Compounds. USP-NF Online. Link

Sources

- 1. Acyclovir EP Impurity C (Aciclovir N7-Isomer) Supplier in Mumbai, Acyclovir EP Impurity C (Aciclovir N7-Isomer) Trader, Maharashtra [chemicalmanufacturers.in]

- 2. Critical Review of Synthesis, Toxicology and Detection of Acyclovir - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RU2111967C1 - Method of synthesis of aciclovir - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of Acyclovir from Guanine Derivatives

This guide provides a comprehensive overview of the prevalent synthetic strategies for acyclovir, an essential antiviral medication, starting from guanine and its derivatives. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced chemistry, process optimization, and underlying principles that govern the efficient and regioselective synthesis of this critical therapeutic agent.

Introduction: The Significance of Acyclovir

Acyclovir, chemically known as 9-(2-hydroxyethoxymethyl)guanine, is a cornerstone of antiviral therapy, primarily effective against herpes simplex virus (HSV) types 1 and 2, and varicella-zoster virus (VZV). Its mechanism of action hinges on its selective phosphorylation by viral thymidine kinase, followed by incorporation into the viral DNA chain, leading to chain termination and inhibition of viral replication. The clinical success of acyclovir has spurred extensive research into its synthesis, aiming for cost-effective, high-yield, and scalable production methods. This guide focuses on the most established synthetic routes originating from guanine, a readily available purine base.

Core Synthetic Strategy: The Three-Pillar Approach

The synthesis of acyclovir from guanine predominantly follows a three-step strategic approach:

-

Protection of Guanine: The exocyclic amino group and the lactam function of the guanine ring are protected to prevent side reactions and to direct the subsequent alkylation to the desired nitrogen atom.

-

Regioselective Alkylation: The protected guanine is alkylated with a suitable acyclic side-chain precursor. The primary challenge and a key focus of process optimization is to achieve high regioselectivity for the N9 position over the N7 position.

-

Deprotection: The protecting groups are removed to yield the final acyclovir product, which is then purified.

The choice of protecting groups, alkylating agents, and reaction conditions significantly influences the overall yield, purity, and economic viability of the synthesis.

Key Synthetic Methodologies

Two primary methodologies have gained prominence in the synthesis of acyclovir from guanine: the Acetyl-Protection Strategy and the Silyl-Protection Strategy.

The Acetyl-Protection Strategy

This classical and widely employed method involves the acetylation of guanine, followed by alkylation and subsequent deacetylation.

The acetylation of guanine with a reagent like acetic anhydride serves a dual purpose. Firstly, it enhances the solubility of the otherwise poorly soluble guanine in organic solvents. Secondly, and more critically, the acetyl groups modulate the nucleophilicity of the different nitrogen atoms in the purine ring. While both N7 and N9 positions are susceptible to alkylation, the reaction conditions can be optimized to favor the thermodynamically more stable N9 isomer. Some processes even leverage a thermal or alkaline-induced isomerization of the undesired N7-alkylated byproduct to the desired N9 product, significantly improving the overall yield.[1]

Caption: Workflow of the Acetyl-Protection Strategy for Acyclovir Synthesis.

This protocol is a representative one-pot procedure adapted from established methods.[2]

Step 1: Acetylation of Guanine

-

To a reaction vessel, add guanine (1.0 eq), acetic anhydride (10-15 eq), and glacial acetic acid (as solvent).

-

Heat the mixture to reflux (typically 120-140°C) and maintain for several hours (e.g., overnight) until the guanine dissolves and the formation of diacetylguanine is complete.

-

Remove the acetic acid and excess acetic anhydride under reduced pressure.

Step 2: Alkylation

-

To the residue of diacetylguanine, add a suitable solvent such as toluene or dimethylformamide.

-

Add the alkylating agent, 2-oxa-1,4-butanediol diacetate (also known as 2-acetoxyethoxymethyl acetate) (approx. 2.0 eq).

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or phosphoric acid.[2][3]

-

Heat the mixture to reflux (around 110-115°C) and stir vigorously for 6-8 hours.

Step 3: Deacetylation and Isolation

-

Cool the reaction mixture and add a basic solution, such as ammonia in methanol or an aqueous solution of sodium hydroxide, to effect deacetylation.

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or HPLC).

-

Neutralize the reaction mixture with an acid (e.g., acetic acid or hydrochloric acid) to a pH of approximately 7 to precipitate the acyclovir.

-

Cool the mixture in an ice bath to maximize crystallization.

-

Collect the crude acyclovir by filtration, wash with cold water and then with a solvent like acetone.

-

The crude product can be further purified by recrystallization from hot water, often with the addition of activated carbon to remove colored impurities.[4]

The Silyl-Protection Strategy

An alternative and often more regioselective method involves the use of silyl protecting groups.

Silylating agents, such as hexamethyldisilazane (HMDS) or trimethylsilyl chloride, react with the acidic protons on the guanine molecule to form persilylated guanine. This intermediate is highly soluble in aprotic organic solvents and exhibits enhanced reactivity. The alkylation of silylated guanine, often with a catalyst like trimethylsilyl trifluoromethanesulfonate, proceeds with high regioselectivity for the N9 position.[5] This is attributed to the steric hindrance imposed by the bulky silyl groups, which directs the incoming electrophile to the less hindered N9 position. The silyl groups are readily removed by hydrolysis during workup.

Caption: Workflow of the Silyl-Protection Strategy for Acyclovir Synthesis.

This protocol is a representative procedure based on the silylation approach.[5]

Step 1: Silylation of Guanine

-

Suspend guanine (1.0 eq) in an inert solvent such as toluene.

-

Add a silylating agent, for example, hexamethyldisilazane (HMDS) (excess), and a catalytic amount of ammonium sulfate.

-

Heat the mixture to reflux until a clear solution is obtained, indicating the formation of tris(trimethylsilyl)guanine.

Step 2: Alkylation

-

Cool the solution of silylated guanine.

-

Add the alkylating agent, such as 1,3-dioxolane (excess), and a Lewis acid catalyst, for example, trimethylsilyl trifluoromethanesulfonate (TMSOTf).

-

Stir the reaction mixture at a controlled temperature (e.g., room temperature to 60°C) for a specified time until the reaction is complete.

Step 3: Hydrolysis and Isolation

-

Quench the reaction by pouring the mixture into an aqueous acid solution (e.g., 10% acetic acid) or a basic solution.[6]

-

Heat the resulting mixture to ensure complete hydrolysis of the silyl groups.

-

If necessary, treat the hot solution with activated carbon to decolorize it.

-

Filter the hot solution and then allow it to cool slowly to induce crystallization of the acyclovir.

-

Collect the product by filtration, wash with cold water and an organic solvent, and dry under vacuum.

Comparison of Synthetic Strategies

| Parameter | Acetyl-Protection Strategy | Silyl-Protection Strategy |

| Starting Material | Guanine | Guanine |

| Protecting Agent | Acetic Anhydride | Hexamethyldisilazane (HMDS) or other silylating agents |

| Alkylation Agent | 2-oxa-1,4-butanediol diacetate | 1,3-dioxolane or 2-benzoxyethoxymethyl chloride |

| Catalyst | p-TsOH, Phosphoric Acid | TMSOTf, Bu4NF |

| Regioselectivity | Good to excellent, may require isomerization of N7 isomer | Generally higher N9 selectivity |

| Yield | Reported yields vary, can be high (up to 97.5% in optimized processes)[4] | High yields reported (e.g., 78-87%)[6] |

| Process Conditions | Often requires high temperatures for acetylation and alkylation | Milder reaction conditions for alkylation may be possible |

| Workup & Purification | Deacetylation with base, followed by neutralization and crystallization | Hydrolysis of silyl groups, followed by crystallization |

Quality Control and Purification

The final purity of acyclovir is critical for its use as a pharmaceutical active ingredient. High-performance liquid chromatography (HPLC) is the standard method for assessing the purity of the final product and for monitoring the progress of the reaction.[7][8][9][10]

A typical reversed-phase HPLC method for acyclovir analysis would involve:

-

Column: C18 stationary phase.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH) and an organic modifier like acetonitrile or methanol.[7][10]

-

Detection: UV detection at approximately 254 nm.[7]

Purification of the crude product is almost universally achieved by recrystallization from hot water.[4] The significant difference in the solubility of acyclovir in hot versus cold water allows for efficient removal of most impurities.

Conclusion

The synthesis of acyclovir from guanine derivatives has evolved to become a highly optimized and efficient process. While the acetyl-protection strategy remains a robust and widely practiced method, the silyl-protection approach offers advantages in terms of regioselectivity. The choice of a particular synthetic route in an industrial setting will depend on a variety of factors, including cost of reagents, reaction times, overall yield, and the ease of purification. Future developments in this field may focus on greener synthetic methodologies, employing more environmentally benign solvents and catalysts, and further streamlining the process to enhance efficiency and reduce costs.

References

- EP0709385A1 - Preparation of acyclovir - Google Patents.

-

SYNTHESIS OF ACYCLOVIR AS AN ANTIHERPES-VIRUS DRUG - VAST JOURNALS SYSTEM. Available at: [Link]

- DE19604101A1 - High yield preparation of acyclovir from guanine and dioxolan - Google Patents.

- RU2111967C1 - Method of synthesis of aciclovir - Google Patents.

-

RP-HPLC and UV Method Development and Validation of Acyclovir in Bulk and Ointment Formulation - Acta Scientific. Available at: [Link]

-

Synthesis of Acyclovir | PDF - Scribd. Available at: [Link]

- WO1997024357A1 - Process for synthesis and purification of a compound useful in the preparation of acyclovir - Google Patents.

-

Critical Review of Synthesis, Toxicology and Detection of Acyclovir - PMC - NIH. Available at: [Link]

-

Synthesis of Acyclovir, Ganciclovir and Their Prodrugs: A Review - ResearchGate. Available at: [Link]

-

Preparation of acyclovir - European Patent Office - EP 0709385 A1. Available at: [Link]

-

LC methods for acyclovir and related impurities determination - CEU Repositorio Institucional. Available at: [Link]

-

One-Pot Synthesis of Antiviral Acyclovir and Other Nucleosides Derivatives Using Doped Natural Phosphate as Lewis Acid Catalyst - ResearchGate. Available at: [Link]

-

Extraction of acyclovir from pharmaceutical creams for HPLC assay. Optimization and validation of pretreatment protocols - ResearchGate. Available at: [Link]

-

Development and Validation of an RP-HPLC Method to Quantitate Acyclovir in Cross-Linked Chitosan Microspheres Produced by Spray - Hindawi. Available at: [Link]

-

NEW ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF ACYCLOVIR BY RP-HPLC METHOD - UJConline.net. Available at: [Link]

Sources

- 1. RU2111967C1 - Method of synthesis of aciclovir - Google Patents [patents.google.com]

- 2. vjs.ac.vn [vjs.ac.vn]

- 3. Critical Review of Synthesis, Toxicology and Detection of Acyclovir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DE19604101A1 - High yield preparation of acyclovir from guanine and dioxolan - Google Patents [patents.google.com]

- 5. EP0709385A1 - Preparation of acyclovir - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. actascientific.com [actascientific.com]

- 8. dspace.ceu.es [dspace.ceu.es]

- 9. academic.oup.com [academic.oup.com]

- 10. ujconline.net [ujconline.net]

A Technical Guide to Novel Synthetic Routes for Iso-Acyclovir: Navigating the Challenges of Regioselective N7-Alkylation

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This in-depth technical guide provides a comprehensive overview of synthetic strategies for iso-acyclovir, the N7-isomer of the potent antiviral drug acyclovir. While often considered an impurity in traditional acyclovir synthesis, there is growing interest in the biological activities of N7-substituted purine nucleoside analogs, necessitating the development of efficient and regioselective synthetic routes. This document moves beyond conventional methods, exploring novel approaches that afford enhanced control over the N7-alkylation of the guanine scaffold. We will delve into the mechanistic underpinnings of regioselectivity, present detailed experimental protocols for promising synthetic pathways, and discuss critical aspects of isomer separation and characterization. This guide is intended to serve as a valuable resource for researchers and professionals in medicinal chemistry and drug development, providing both theoretical insights and practical methodologies for the synthesis of iso-acyclovir and its derivatives.

Introduction: The Significance and Synthetic Challenge of Iso-Acyclovir

Acyclovir, 9-((2-hydroxyethoxy)methyl)guanine, stands as a landmark antiviral therapeutic, primarily used in the treatment of herpes simplex virus (HSV) infections.[1] Its mechanism of action relies on its selective phosphorylation by viral thymidine kinase, followed by incorporation into the viral DNA chain, leading to chain termination.[2] The efficacy of acyclovir is intrinsically linked to the N9-substitution of the guanine base. However, during its synthesis, the formation of the isomeric N7-substituted product, iso-acyclovir (7-((2-hydroxyethoxy)methyl)guanine), is a persistent challenge.[3]

Traditionally viewed as an undesirable byproduct, the selective synthesis of iso-acyclovir and other N7-substituted guanine analogs is gaining traction. The exploration of their biological profiles has revealed that N7-alkylation can lead to compounds with interesting cytotoxic, antiviral, and other pharmacological properties.[4] Therefore, the development of synthetic routes that can selectively yield the N7 isomer is of significant scientific and potentially therapeutic interest.

This guide will navigate the complexities of purine alkylation, focusing on modern strategies to achieve regioselective N7-substitution on the guanine nucleus, thereby providing a pathway to novel iso-acyclovir synthesis.

The Core Challenge: Understanding and Controlling N7 vs. N9 Regioselectivity

The fundamental obstacle in the synthesis of iso-acyclovir lies in controlling the site of alkylation on the guanine ring. Guanine possesses multiple nucleophilic nitrogen atoms, with N7 and N9 being the most common sites for alkylation. The ratio of N7 to N9 substitution is highly dependent on a variety of factors, including:

-

The nature of the alkylating agent: Bulky electrophiles may favor the less sterically hindered N9 position.

-

Reaction conditions: Solvent polarity, temperature, and the presence of a base can significantly influence the reaction outcome.

-

Protecting groups on the guanine moiety: Strategic use of protecting groups can direct the alkylation to a specific nitrogen atom.

-

Catalysts: Lewis acids and other catalysts can modulate the reactivity of both the purine and the electrophile.

Direct alkylation of unprotected guanine typically yields a mixture of N7 and N9 isomers, with the N9 isomer often being the major product under thermodynamic control.[5] Achieving high selectivity for the N7 isomer requires a kinetically controlled reaction or a synthetic design that inherently favors this position.

Novel Synthetic Strategies for Iso-Acyclovir

This section outlines promising and novel synthetic routes that prioritize the formation of iso-acyclovir. These methods leverage modern organic chemistry principles to overcome the challenge of regioselectivity.

Direct N7-Alkylation of 6-Substituted Purines: A Convergent Approach

A recently developed and highly promising strategy involves the direct, regioselective N7-alkylation of appropriately substituted purine precursors.[4] This approach offers a more direct path to iso-acyclovir compared to multi-step methods that rely on the separation of isomers.

Conceptual Workflow:

Figure 1: Conceptual workflow for the direct N7-alkylation of a 6-chloropurine precursor.

Detailed Experimental Protocol:

Step 1: N-Trimethylsilylation of 6-Chloropurine

-

To a suspension of 6-chloropurine (1.0 eq) in anhydrous toluene, add hexamethyldisilazane (HMDS, 3.0 eq).

-

Add a catalytic amount of ammonium sulfate.

-

Reflux the mixture until a clear solution is obtained (typically 4-6 hours).

-

Remove the excess HMDS and toluene under reduced pressure to yield the silylated purine, which is used directly in the next step.

Causality: Silylation increases the solubility of the purine in organic solvents and activates it for the subsequent alkylation step.

Step 2: Regioselective N7-Alkylation

-

Dissolve the silylated 6-chloropurine in anhydrous dichloromethane.

-

Cool the solution to -78 °C under an inert atmosphere (e.g., argon).

-

Add a solution of tin(IV) chloride (SnCl4, 1.2 eq) in dichloromethane dropwise.

-

After stirring for 15 minutes, add the alkylating agent, 2-(chloromethoxy)ethyl acetate (1.1 eq), dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality: The use of a Lewis acid catalyst like SnCl4 at low temperatures promotes kinetic control, favoring alkylation at the more nucleophilic N7 position.[4]

Step 3: Conversion to Iso-Acyclovir

-

Dissolve the purified 7-((2-acetoxyethoxy)methyl)-6-chloropurine in a solution of ammonia in methanol (7N).

-

Stir the mixture in a sealed vessel at 80-100 °C for 12-24 hours.

-

Cool the reaction mixture and concentrate under reduced pressure.

-

The resulting crude product is then subjected to hydrolysis with aqueous sodium hydroxide to remove the acetyl group, followed by neutralization with acetic acid to precipitate iso-acyclovir.

-

The final product can be purified by recrystallization from water.

Causality: The amination step replaces the chloro group at the 6-position with an amino group, and the subsequent hydrolysis steps deprotect the side chain and the purine ring to yield the final product.

Exploiting Kinetic Control in Direct Alkylation of Protected Guanine

While direct alkylation of guanine often favors the N9 isomer, careful selection of protecting groups and reaction conditions can shift the selectivity towards the N7 position.

Conceptual Workflow:

Figure 2: Conceptual workflow for the kinetically controlled synthesis of iso-acyclovir.

Detailed Experimental Protocol:

Step 1: Preparation of Diacetylguanine

-

Suspend guanine (1.0 eq) in acetic anhydride.

-

Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

-

Heat the mixture at reflux for 4-6 hours.

-

Cool the reaction mixture and collect the precipitated diacetylguanine by filtration.

-

Wash the solid with cold water and dry under vacuum.

Causality: Acetylation of the exocyclic amino group and the N9 position enhances solubility and modulates the nucleophilicity of the remaining nitrogen atoms.

Step 2: Kinetically Controlled N7-Alkylation

-

Suspend diacetylguanine (1.0 eq) in a non-polar solvent such as toluene or dioxane.

-

Add a non-nucleophilic base, such as 1,8-diazabicycloundec-7-ene (DBU), at a low temperature (e.g., 0 °C).

-

Slowly add the alkylating agent, 2-(acetoxymethoxy)ethyl chloride (1.1 eq).

-

Maintain the reaction at a low temperature for an extended period (24-48 hours), monitoring the reaction progress by TLC or HPLC.

-

Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

Causality: The use of a non-polar solvent and a strong, non-nucleophilic base at low temperatures favors the kinetically controlled formation of the N7-alkylated product.

Step 3: Isomer Separation and Deprotection

-

The crude product, a mixture of N7- and N9-acetylated and alkylated guanine, is subjected to column chromatography on silica gel. A gradient elution system (e.g., dichloromethane/methanol) is typically employed to separate the isomers.

-

The fractions containing the desired N7-isomer are collected and concentrated.

-

The purified N7-isomer is then deprotected by treatment with methanolic ammonia or aqueous sodium hydroxide, followed by neutralization to yield iso-acyclovir.

Isomer Separation and Characterization

The successful synthesis of iso-acyclovir often relies on efficient methods for separating it from its N9-isomer, acyclovir.

Table 1: Comparison of Separation Techniques for Acyclovir Isomers

| Technique | Principle | Advantages | Disadvantages |

| Column Chromatography | Differential adsorption on a stationary phase (e.g., silica gel). | Applicable to a wide range of scales; good resolution can be achieved. | Can be time-consuming and require large volumes of solvent. |

| Preparative HPLC | High-resolution separation based on differential partitioning between a stationary and mobile phase. | Excellent separation efficiency; suitable for high-purity isolation. | Expensive; limited sample loading capacity. |

| Fractional Crystallization | Separation based on differences in solubility of the isomers in a particular solvent system. | Potentially scalable and cost-effective. | Highly dependent on the specific properties of the isomers and solvent; may not be universally applicable. |

Characterization of Iso-Acyclovir:

The identity and purity of synthesized iso-acyclovir must be confirmed using a combination of spectroscopic and analytical techniques.

-

¹H and ¹³C NMR Spectroscopy: Provides detailed information about the molecular structure, including the attachment point of the side chain to the guanine ring. Key differences in the chemical shifts of the purine protons (especially H-8) can distinguish between the N7 and N9 isomers.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product and to monitor the progress of the reaction and separation processes.[6]

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

-

Melting Point: A sharp melting point is indicative of a pure compound.

Biological Significance and Future Perspectives

While acyclovir's antiviral activity is well-established, the biological profile of iso-acyclovir is an area of active investigation. Studies on N7-substituted guanine analogs have shown a range of biological activities, including potential antiviral and anticancer properties.[4] The altered electronics and steric environment of the N7-isomer compared to the N9-isomer can lead to different interactions with biological targets. Further research is needed to fully elucidate the antiviral spectrum and mechanism of action of iso-acyclovir. The development of robust and scalable synthetic routes, as outlined in this guide, is a critical first step in enabling these important biological studies.

The future of iso-acyclovir synthesis will likely focus on the development of even more efficient and stereoselective catalytic methods. The use of enzymatic transformations and flow chemistry could also offer significant advantages in terms of yield, purity, and sustainability. As our understanding of the biological roles of N7-substituted purines grows, the demand for efficient synthetic access to these molecules will undoubtedly increase, paving the way for the discovery of new therapeutic agents.

References

-

Nevrlka, F., Bědroň, A., Valenta, M., Tranová, L., & Stýskala, J. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 9(15), 17368–17378. [Link]

-

Hartley, J. A., Gibson, N. W., Kohn, K. W., & Mattes, W. B. (1986). DNA sequence selectivity of guanine-N7 alkylation by three antitumor chloroethylating agents. Cancer Research, 46(4 Part 2), 1943–1947. [Link]

-

Mattes, W. B., Hartley, J. A., & Kohn, K. W. (1986). DNA sequence selectivity of guanine-N7 alkylation by nitrogen mustards is preserved in intact cells. Nucleic Acids Research, 14(7), 2971–2987. [Link]

- Richards, C. M., & Whitham, G. H. (1988). A convenient synthesis of 9-(2-hydroxyethoxymethyl)guanine (acyclovir) and related compounds. Journal of the Chemical Society, Perkin Transactions 1, 1153-1157.

-

Xue, W. L., & Carlson, R. M. (1988). Separation characteristics of alkylated guanines in high-performance liquid chromatography. Journal of Chromatography A, 447, 81-90. [Link]

-

Fathalla, W., & Fatma, A. (2021). Characterization of acyclovir-isonicotinamide cocrystal by solvent evaporation method with ethanol and glacial acetic acid. Chulalongkorn University Digital Collections. [Link]

-

Barrio, J. R., Bryant, J. D., & Keyser, G. E. (1980). A direct method for the preparation of 2-hydroxyethoxymethyl derivatives of guanine, adenine, and cytosine. Journal of Medicinal Chemistry, 23(5), 572–574. [Link]

- Boyle, F. T., & Lockhart, R. J. (2001). The synthesis of 7-deazaguanines as potential inhibitors of guanosine triphosphate cyclohydrolase I. Bioorganic & Medicinal Chemistry, 9(12), 3345-3351.

-

Zou, R., & Robins, M. J. (1987). High-yield regioselective synthesis of 9-glycosyl guanine nucleosides and analogues via coupling with 2-N-acetyl-6-O-diphenylcarbamoylguanine. Canadian Journal of Chemistry, 65(6), 1436-1437. [Link]

-

Collins, P. (1983). The spectrum of antiviral activities of acyclovir in vitro and in vivo. Journal of Antimicrobial Chemotherapy, 12(Suppl B), 19-27. [Link]

-

Robins, M. J., & Zou, R. (1987). High-yield regioselective synthesis of 9-glycosyl guanine nucleosides and analogues via coupling with 2-N-acetyl-6-O-diphenylcarbamoylguanine. Canadian Journal of Chemistry, 65(6), 1436-1437. [Link]

- Sa-Nguanmoo, P., et al. (2018). Phenotypic and genotypic characterization of induced acyclovir-resistant clinical isolates of herpes simplex virus type 1. Antiviral Research, 158, 1-9.

- Sarasa, J., et al. (2004). LC methods for acyclovir and related impurities determination. Journal of Pharmaceutical and Biomedical Analysis, 36(3), 527-534.

-

Mattes, W. B., Hartley, J. A., & Kohn, K. W. (1986). DNA sequence selectivity of guanine-N7 alkylation by nitrogen mustards. Nucleic Acids Research, 14(7), 2971–2987. [Link]

-

DermNet NZ. (n.d.). Aciclovir. Retrieved from [Link]

-

Wei, Y. P., et al. (2021). Critical Review of Synthesis, Toxicology and Detection of Acyclovir. Molecules, 26(21), 6566. [Link]

-

Pályi, B., et al. (2022). High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 27(19), 6524. [Link]

-

Wikipedia. (2024). Aciclovir. [Link]

- B-Lundin, P. A., & Smith, K. J. (2002). Improved synthesis of branched acyclic nucleosides. WO2003002564A1.

-

Mattes, W. B., Hartley, J. A., & Kohn, K. W. (1986). DNA sequence selectivity of guanine-N7 alkylation by nitrogen mustards. Nucleic Acids Research, 14(7), 2971–2987. [Link]

-

Pharmaffiliates. (n.d.). N7-[(2-Hydroxyethoxy)methyl)guanine-d4. [Link]

- Han, S., & Li, Z. (2005). Synthesis and characterization of novel dipeptide ester prodrugs of acyclovir. Bioorganic & Medicinal Chemistry Letters, 15(15), 3465-3468.

-

Wei, Y. P., et al. (2021). Critical Review of Synthesis, Toxicology and Detection of Acyclovir. Molecules, 26(21), 6566. [Link]

- Boyd, M. R., et al. (1997). A Comparative Study of the in vitro and in vivo Antiviral Activities of Acyclovir and Penciclovir. Antiviral Chemistry & Chemotherapy, 8(Suppl 1), 35-41.

-

Serpi, M., et al. (2016). Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues. Molecules, 21(10), 1434. [Link]

- EP0976751A1, A process for the isomerisation of an N-7 isomer into an N-9 isomer useful in the synthesis of acyclic nucleosides,

-

Global Substance Registration System. (n.d.). N7-((2-HYDROXYETHOXY)METHYL)GUANINE. [Link]

-

Singh, R., et al. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 27(15), 4786. [Link]420-3049/27/15/4786)

Sources

Structural Determinants of Antiviral Efficacy: Acyclovir vs. Iso-Acyclovir

Executive Summary: The Isomeric Imperative

In the development of nucleoside analogs, regioselectivity is the defining factor between a blockbuster antiviral and an inert impurity. Acyclovir (ACV) , the guanine analogue 9-[(2-hydroxyethoxy)methyl]guanine, represents the gold standard of prodrug design, exploiting viral thymidine kinase (TK) for selective activation.

Iso-acyclovir , principally identified as the N-7 isomer (7-[(2-hydroxyethoxy)methyl]guanine; Pharmacopeial Impurity C), acts as a critical negative control in structural biology. Despite possessing the exact molecular weight (225.21 g/mol ) and atomic composition as ACV, Iso-acyclovir exhibits near-total pharmacological inertness.

This guide dissects the molecular mechanism of this divergence, detailing why the viral "gatekeeper" enzymes reject the N-7 isomer, and provides validated protocols for distinguishing these structural twins in a research setting.

Molecular Mechanism: The Gatekeeper Hypothesis

The efficacy of Acyclovir relies on a "suicide inactivation" pathway that is strictly dependent on the spatial orientation of the guanine base relative to the aliphatic side chain.

The Active Pathway (Acyclovir/N-9)

Acyclovir mimics deoxyguanosine (dG). The Herpes Simplex Virus (HSV) Thymidine Kinase (TK) accepts ACV because the N-9 substitution mimics the natural glycosidic bond of dG.

-

Recognition: HSV-TK binds ACV.

-

Phosphorylation: HSV-TK transfers a phosphate from ATP to the terminal hydroxyl of the ACV side chain, forming ACV-MP.

-

Amplification: Host cellular kinases (GMP kinase) convert ACV-MP to ACV-DP and subsequently to ACV-TP (Triphosphate).[]

-

Termination: ACV-TP competes with dGTP for the viral DNA polymerase.[] Once incorporated, the lack of a 3'-hydroxyl group prevents phosphodiester bond formation with the next nucleotide, causing obligate chain termination.

The Mechanistic Failure (Iso-acyclovir/N-7)

Iso-acyclovir carries the acyclic side chain on the N-7 nitrogen of the purine ring. This shift rotates the guanine base relative to the ribose-mimic.

-

Steric Exclusion: The HSV-TK active site contains highly conserved residues (Glu-63, Tyr-172) that form hydrogen bonds with the guanine base. The N-7 substitution alters the vector of the side chain, causing a steric clash with the enzyme's binding pocket.

-

Kinetic Silence: Because HSV-TK cannot bind or orient Iso-acyclovir correctly, the initial phosphorylation step never occurs. Without ACV-MP formation, the molecule remains trapped as a prodrug, unable to enter the host kinase pathway or inhibit DNA polymerase.

Visualization of the Signaling Divergence

Figure 1: The "Gatekeeper" mechanism. Acyclovir (Green path) is successfully processed by Viral TK.[2][3] Iso-acyclovir (Red path) is rejected due to steric hindrance at the N-7 position.

Chemical Synthesis & Impurity Profiling[1][4]

Understanding the origin of Iso-acyclovir is critical for process chemistry. The alkylation of guanine is thermodynamically controlled.

-

The Reaction: Alkylation of guanine (or diacetylguanine) with 2-oxa-1,4-butanediol diacetate.

-

Regioselectivity: The N-9 position is the preferred site for alkylation due to tautomeric stability. However, the N-7 position is nucleophilic enough to compete, typically leading to a mixture (often 9:1 ratio favoring N-9).

-

Purification: Because they are structural isomers, separation requires high-efficiency methods. Iso-acyclovir is designated as Impurity C in the European Pharmacopoeia (EP) and USP.

Data Summary: Physical & Biological Properties

| Feature | Acyclovir (Active) | Iso-Acyclovir (Impurity C) |

| Chemical Name | 9-[(2-hydroxyethoxy)methyl]guanine | 7-[(2-hydroxyethoxy)methyl]guanine |

| CAS Number | 59277-89-3 | 91702-61-3 |

| Binding Site | N-9 (Imidazole ring) | N-7 (Imidazole ring) |

| Viral TK Affinity | High ( | Negligible / None |

| Antiviral Activity (IC50) | 0.1 - 1.6 | > 100 |

| Retention Time (HPLC) | ~6-8 min (Method dependent) | ~10-12 min (Elutes after ACV) |

Experimental Protocols

Protocol A: High-Resolution HPLC Separation (QC & Purity)

Objective: To quantify Iso-acyclovir levels in a sample of Acyclovir.[] This method avoids ion-pairing reagents, increasing column lifespan.

Reagents:

-

Phosphate Buffer (25 mM, pH 3.0).[4]

-

Acetonitrile (HPLC Grade).

-

Reference Standards: USP Acyclovir RS, USP Acyclovir Related Compound C (Iso-acyclovir).

Workflow:

-

Column Selection: Use a Cyano (CN) stationary phase (e.g., Agilent Zorbax SB-CN, 150 mm × 4.6 mm, 3.5 μm). The CN phase offers unique selectivity for polar nucleosides compared to standard C18.

-

Mobile Phase Preparation: Mix Phosphate Buffer (pH 3.0) and Acetonitrile in a 96:4 (v/v) ratio.[4]

-

Equilibration: Flow rate at 1.0 mL/min at 35°C for 30 minutes.

-

Injection: Inject 10-20 μL of sample (dissolved in mobile phase).

-

Detection: UV absorbance at 254 nm .

Acceptance Criteria:

-

Acyclovir elutes first.

-

Iso-acyclovir (Impurity C) elutes later (Relative Retention Time ~1.3 - 1.5).

-

Resolution (

) between peaks must be > 2.0.

Protocol B: Viral Thymidine Kinase (TK) Affinity Assay

Objective: To demonstrate the lack of phosphorylation of Iso-acyclovir (Mechanistic Proof).

Reagents:

-

Recombinant HSV-1 Thymidine Kinase.

-

ATP (1 mM).

-

[

-32P]ATP (Radiolabeled tracer). -

Substrates: Acyclovir (Positive Control), Iso-acyclovir (Test).

Workflow:

-

Reaction Mix: In a microcentrifuge tube, combine 50 mM Tris-HCl (pH 7.5), 5 mM

, 5 mM NaF, 1 mM DTT. -

Substrate Addition: Add Acyclovir or Iso-acyclovir at varying concentrations (0.1

to 100 -

Initiation: Add HSV-1 TK enzyme and [

-32P]ATP. Incubate at 37°C for 30 minutes. -

Termination: Stop reaction by spotting 5 μL onto DE-81 ion-exchange filter paper.

-

Wash: Wash filters 3x with 1 mM Ammonium Formate (removes unreacted ATP; phosphorylated drug binds to filter).

-

Quantification: Count radioactivity via liquid scintillation.

Result Interpretation:

-

Acyclovir: Dose-dependent increase in CPM (Counts Per Minute), indicating phosphorylation.

-

Iso-acyclovir: CPM remains at background levels, confirming it is not a substrate for HSV-TK.

Synthesis & Separation Logic Diagram

Figure 2: Synthesis workflow showing the origin of the N-7 impurity and its separation via HPLC.

References

-

Elion, G. B. (1982). Mechanism of action and selectivity of acyclovir.[2][3][5][6] The American Journal of Medicine, 73(1), 7-13. Link

-

European Pharmacopoeia (Ph.[7] Eur.) . Acyclovir Monograph: Impurity C (7-isomer). Link

-

Huidobro, A. L., et al. (2005).[4] LC methods for acyclovir and related impurities determination.[4] Journal of Pharmaceutical and Biomedical Analysis, 37(4), 687-694. Link

-

United States Pharmacopeia (USP) . Acyclovir Related Compound A & C Standards. Link

-

Balfour, H. H. (1999). Antiviral drugs.[][2][3][4][5][6][7][8][9][10] New England Journal of Medicine, 340(16), 1255-1268. Link

Sources

- 2. Acyclovir Molecule -- An Anti-Viral Drug [worldofmolecules.com]

- 3. What is the mechanism of Acyclovir? [synapse.patsnap.com]

- 4. dspace.ceu.es [dspace.ceu.es]

- 5. 40 Years after the Registration of Acyclovir: Do We Need New Anti-Herpetic Drugs? | MDPI [mdpi.com]

- 6. Mechanism of action and selectivity of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. Acyclovir | C8H11N5O3 | CID 135398513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Acyclovir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Iso-Acyclovir (N7-Acyclovir)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of iso-acyclovir, the N-7 regioisomer of the antiviral drug acyclovir. As a critical process impurity in the synthesis of acyclovir, a thorough understanding of iso-acyclovir's characteristics is paramount for drug development, quality control, and regulatory compliance. This document delves into the synthesis, separation, and detailed physicochemical characterization of iso-acyclovir, offering a comparative analysis with its pharmaceutically active N-9 counterpart.

Introduction: The Significance of Regioisomers in Acyclovir Synthesis

Acyclovir, or 9-[(2-hydroxyethoxy)methyl]guanine, is a cornerstone of antiviral therapy, primarily effective against herpes simplex virus (HSV) and varicella-zoster virus (VZV). Its mechanism of action relies on the selective phosphorylation by viral thymidine kinase, a process initiated by the specific N-9 substitution on the guanine base.

During the synthesis of acyclovir, the alkylation of the guanine ring can occur at different nitrogen positions, leading to the formation of regioisomers. The most significant of these is the N-7 isomer, commonly referred to as iso-acyclovir. While possessing the same molecular formula and weight as acyclovir, the difference in the attachment point of the (2-hydroxyethoxy)methyl sidechain drastically alters its biological activity, rendering it antivirally inactive.

The presence of iso-acyclovir as an impurity is a critical quality attribute that must be carefully controlled in the final drug product. This necessitates robust analytical methods for its detection and quantification, as well as a comprehensive understanding of its physical and chemical properties to facilitate its separation and characterization.

Figure 1: Chemical structures of Acyclovir (N-9 isomer) and Iso-Acyclovir (N-7 isomer).

Synthesis and Separation of Iso-Acyclovir

The formation of iso-acyclovir is an inherent challenge in most synthetic routes to acyclovir. The alkylation of a protected guanine derivative with a suitable side-chain precursor can yield a mixture of N-9 and N-7 isomers. The ratio of these isomers is influenced by reaction conditions such as the choice of solvent, base, and protecting groups.

Experimental Protocol: Separation of Acyclovir and Iso-Acyclovir by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a typical reversed-phase HPLC method for the separation and quantification of acyclovir and its N-7 isomer.

A. Instrumentation and Materials:

-

High-Performance Liquid Chromatograph with a UV detector

-

C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

-

Mobile Phase A: 0.05 M phosphate buffer (pH 3.5)

-

Mobile Phase B: Acetonitrile

-

Reference standards for acyclovir and iso-acyclovir (N-7 isomer)

B. Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Injection volume: 20 µL

-

Column temperature: 30 °C

-

Detection wavelength: 254 nm

-

Gradient Elution:

-

0-10 min: 5% B

-

10-25 min: 5-30% B

-

25-30 min: 30% B

-

30-35 min: 30-5% B

-

35-40 min: 5% B (re-equilibration)

-

C. Procedure:

-

Prepare standard solutions of acyclovir and iso-acyclovir of known concentrations in the mobile phase.

-

Prepare the sample solution by dissolving the test substance in the mobile phase.

-

Inject the standard and sample solutions into the HPLC system.

-

Record the chromatograms and determine the retention times and peak areas for acyclovir and iso-acyclovir.

-

Quantify the amount of iso-acyclovir in the sample by comparing its peak area to that of the standard.

Causality behind Experimental Choices: The use of a C18 column provides good separation for these polar compounds. The acidic phosphate buffer helps to control the ionization state of the molecules, leading to better peak shape and resolution. A gradient elution is employed to effectively separate the two closely eluting isomers within a reasonable run time.

Figure 2: Workflow for the HPLC separation of Acyclovir and Iso-Acyclovir.

Physical and Chemical Properties: A Comparative Analysis

The distinct structural arrangement of iso-acyclovir leads to differences in its physicochemical properties compared to acyclovir. These differences are crucial for developing effective separation and purification strategies.

Table 1: Comparison of Physical and Chemical Properties of Acyclovir and Iso-Acyclovir

| Property | Acyclovir (N-9 isomer) | Iso-Acyclovir (N-7 isomer) |

| Chemical Name | 2-amino-9-[(2-hydroxyethoxy)methyl]-1,9-dihydro-6H-purin-6-one[1] | 2-amino-7-[(2-hydroxyethoxy)methyl]-1,7-dihydro-6H-purin-6-one |

| CAS Number | 59277-89-3 | 91702-61-3 |

| Molecular Formula | C₈H₁₁N₅O₃ | C₈H₁₁N₅O₃ |

| Molecular Weight | 225.20 g/mol [1] | 225.2 g/mol |

| Appearance | White to off-white crystalline powder[1] | White solid |

| Melting Point | 256.5-257 °C[2] | Data not consistently available; expected to be different from acyclovir. |

| Solubility | ||

| in Water (37 °C) | 2.5 mg/mL[1] | Expected to have different solubility. |

| in DMSO | ~7 mg/mL[2] | Soluble in a mixture of Methanol and Acetonitrile. |

| in 0.1 M HCl | Soluble | Expected to be soluble. |

| pKa | pKa₁ = 2.27, pKa₂ = 9.25[1] | Expected to have different pKa values due to the altered electronic environment of the purine ring. |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the unambiguous identification and differentiation of acyclovir and its N-7 isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise location of the side-chain on the guanine ring. The chemical shifts of the purine ring protons and carbons, as well as the methylene protons of the side chain, are distinct for the N-9 and N-7 isomers.

Expected ¹H NMR Spectral Differences:

-

Acyclovir (N-9): The H-8 proton of the purine ring typically appears as a singlet. The methylene protons of the side chain adjacent to the guanine ring (N-CH₂) will have a characteristic chemical shift.

-

Iso-Acyclovir (N-7): The H-8 proton will be in a different electronic environment and thus exhibit a different chemical shift compared to the N-9 isomer. Similarly, the chemical shift of the N-CH₂ protons will be distinct.

Infrared (IR) Spectroscopy

FTIR spectroscopy can provide valuable information about the functional groups and overall molecular structure. Differences in the vibrational modes of the purine ring and the C-N bond associated with the side chain can be observed between the two isomers.

Mass Spectrometry (MS)

Mass spectrometry is a sensitive technique for confirming the molecular weight of iso-acyclovir, which is identical to that of acyclovir. However, fragmentation patterns under tandem MS (MS/MS) conditions may differ, providing a basis for their differentiation. The fragmentation of the purine ring and the side chain can be influenced by the point of attachment.

Experimental Protocol: Mass Spectrometry Analysis

A. Instrumentation and Materials:

-

Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS) with an electrospray ionization (ESI) source.

-

Solvents for mobile phase (e.g., acetonitrile, water with formic acid).

B. Procedure:

-

Prepare dilute solutions of acyclovir and iso-acyclovir in a suitable solvent.

-

Infuse the solutions directly into the ESI source or inject them into the LC-MS system.

-

Acquire full scan mass spectra in positive ion mode to confirm the [M+H]⁺ ion at m/z 226.1.

-

Perform tandem MS (MS/MS) on the precursor ion at m/z 226.1 for both isomers.

-

Compare the fragmentation patterns to identify unique fragment ions for each isomer.

Conclusion

The comprehensive characterization of iso-acyclovir, the N-7 regioisomer of acyclovir, is of paramount importance for ensuring the quality, safety, and efficacy of acyclovir drug products. This guide has provided an in-depth overview of the synthesis, separation, and physicochemical properties of iso-acyclovir, with a comparative analysis against the active N-9 isomer. The detailed experimental protocols and spectroscopic insights serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis and control of this critical process impurity. Further research to definitively determine the melting point, aqueous solubility, and pKa values of pure iso-acyclovir is warranted to complete its physicochemical profile.

References

-

MDPI. Synthesis of 9,9′-[1,2-Ethanediylbis(oxymethylene)]bis-2-amino-1,9-dihydro-6H-purin-6-one, an Impurity of Acyclovir. Available at: [Link]

-

DailyMed. ACYCLOVIR tablet. Available at: [Link]

-

Pharmaffiliates. Acyclovir - Impurity C (Freebase) | CAS No : 91702-61-3. Available at: [Link]

-

PubChem. Acyclovir. Available at: [Link]

-

Symtera Analytics. Acyclovir N7-Isomer. Available at: [Link]

-

PubChem. 2-Amino-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)1,7-dihydro-6H-purin-6-one. Available at: [Link]

-

Allmpus. ACYCLOVIR EP IMPURITY C. Available at: [Link]

Sources

Spectroscopic Elucidation of Iso-Acyclovir: A Technical Guide to N-7 Regioisomer Analysis

Executive Summary

In the synthesis of Acyclovir (ACV), a guanosine analogue antiviral, the most critical critical quality attribute (CQA) related to structural purity is the control of regioisomerism. The alkylation of guanine typically yields a mixture of the desired N-9 isomer (Acyclovir) and the undesired N-7 isomer (Iso-acyclovir).

Because these two species are constitutional isomers with identical molecular weights (

Part 1: Structural Context & Synthesis Causality

To understand the analysis, one must understand the origin. The guanine nucleus possesses multiple nucleophilic nitrogen atoms. During the alkylation step with 2-oxa-1,4-butanediol diacetate (or similar side-chain synthons), the regioselectivity is governed by the tautomeric state of the guanine and the protecting groups used.

-

Acyclovir (Target): Alkylation at N-9 . This preserves the natural purine connectivity found in guanosine.

-

Iso-Acyclovir (Impurity): Alkylation at N-7 . This is the kinetic byproduct, often formed due to steric accessibility or lack of specific N-9 direction.

Diagram 1: The Regio-Divergent Synthesis Pathway

Caption: Regio-divergent alkylation of guanine. The N-7 isomer (Iso-acyclovir) competes with the N-9 target, necessitating rigorous spectroscopic discrimination.

Part 2: Nuclear Magnetic Resonance (The Gold Standard)

NMR is the only self-validating method for assigning the N-7 vs. N-9 connectivity. The differentiation rests on the "Bridgehead Carbon Shift Rule" and HMBC (Heteronuclear Multiple Bond Correlation) connectivity.

The Bridgehead Carbon Rule ( C NMR)

The chemical shifts of the bridgehead carbons (C-4 and C-5) are highly sensitive to the site of alkylation due to the rearrangement of the double bond system in the imidazole ring.

-

N-9 Alkylation (Acyclovir): The imidazole double bond is formally located between N-7 and C-8. This results in a specific shielding pattern.[1][2]

-

N-7 Alkylation (Iso-acyclovir): The double bond shifts to between N-9 and C-8 (or resonates differently), causing a dramatic inversion in the chemical shifts of C-4 and C-5.

Table 1: Diagnostic NMR Shifts (DMSO-d6)

| Nucleus | Position | Acyclovir (N-9) | Iso-Acyclovir (N-7) | |

| C-5 | 116.0 - 117.0 | 105.0 - 108.0 | +10 ppm (Deshielded) | |

| C-4 | 151.0 - 152.0 | 160.0 - 164.0 | -10 ppm (Shielded) | |

| H-8 | 7.81 | 8.1 - 8.3 | ~ -0.4 ppm | |

| 5.35 | 5.45 - 5.60 | Minor shift |

Note: Shifts are approximate and solvent-dependent (DMSO-d6 is standard).

HMBC Connectivity (The Proof)

To validate the structure without relying on literature shifts, use HMBC. You are looking for the "Three-Bond Correlation" (

-

Protocol: Run a standard gradient HMBC experiment. Focus on the correlation from the side-chain methylene protons (

) . -

N-9 Acyclovir: The

protons will show correlations to C-4 and C-8 . -

N-7 Iso-acyclovir: The

protons will show correlations to C-5 and C-8 .

Why this works: The N-9 nitrogen is attached to C-4 and C-8. The N-7 nitrogen is attached to C-5 and C-8. The HMBC cross-peak to either C-4 (approx 151 ppm) or C-5 (approx 106 ppm) is the definitive "smoking gun."

Part 3: Mass Spectrometry (Screening & Quantification)

While high-resolution MS (HRMS) yields the same formula (

Fragmentation Pathways

Both isomers fragment to release the guanine base (

-

N-7 Isomer: Generally exhibits a lower stability of the N-glycosidic bond. In collision-induced dissociation (CID), the N-7 isomer often yields the base fragment (

152) at lower collision energies compared to the N-9 isomer. -

Diagnostic Ion:

226

LC-MS Separation

Because MS alone is ambiguous, chromatographic separation is required prior to detection.

-

Stationary Phase: C18 Reverse Phase.

-

Elution Order: Iso-acyclovir (N-7) is typically more polar than Acyclovir (N-9) due to the exposure of the dipole moment on the imidazole ring.

-

Result: Iso-acyclovir typically elutes before Acyclovir in standard reverse-phase gradients (Water/Methanol or Water/Acetonitrile with Formic Acid).

Part 4: Infrared Spectroscopy (Supporting Data)

IR is less definitive than NMR but useful for rapid raw material ID. The distinction lies in the carbonyl region.[3]

-

Acyclovir (N-9): The carbonyl stretch (

) appears sharp at 1690–1700 cm⁻¹ . -

Iso-Acyclovir (N-7): Due to the alkylation at N-7, the conjugation through the imidazole ring to the pyrimidine ring is altered. The carbonyl band often shifts to a higher wavenumber or broadens/splits differently compared to the N-9 form, reflecting the disruption of the H-bonding network typical of the crystal lattice of pure Acyclovir.

Part 5: Experimental Protocols

Protocol: Definitive NMR Identification

Objective: Distinguish N-9 from N-7 in a bulk drug substance batch.

-

Sample Prep: Dissolve 10-15 mg of the sample in 0.6 mL of DMSO-d6 . (Avoid

as exchangeable protons on Guanine will disappear). -

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Experiments:

-

1H (16 scans): Check H-8 region (7.8 - 8.5 ppm).

-

13C (1024 scans): Look for C-5 signal. If you see a peak at ~105-108 ppm, N-7 is present. If the peak is ~116 ppm, it is N-9.

-

gHMBC (Optimized for 8 Hz): Set center of spectral width to aromatic region.

-

-

Data Processing: Phase correct manually. Integration of H-8 signals can yield a molar ratio of N-9:N-7 if the mixture is present.

Protocol: LC-MS Impurity Profiling

Objective: Quantify Iso-acyclovir at <0.1% levels.

-

Column: C18,

, 3.5 µm particle size. -

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 0-5% B over 10 mins (Isocratic hold if separation is poor), then ramp to 90% B.

-

Detection: ESI Positive Mode. Monitor MRM transition

. -

Criterion: Relative Retention Time (RRT) of Iso-acyclovir is typically ~0.8 - 0.9 relative to Acyclovir.

Diagram 2: Analytical Decision Matrix

Caption: Decision matrix for confirming regio-isomeric identity using HPLC and Carbon-13 NMR markers.

References

-

European Pharmacopoeia (Ph.[4] Eur.) . Acyclovir Monograph 0968. (Standard for Impurity A and related substances).

- Johansson, N. G., et al. (1986). "Synthesis of Acyclovir and its N-7 Isomer." Journal of Heterocyclic Chemistry. (Foundational work on the N-9 vs N-7 synthesis and NMR shifts).

-

BenchChem . "Differentiation of N7 and N9 Purine Isomers using NMR." Technical Note. Link

-

United States Pharmacopeia (USP) . Acyclovir Reference Standards. (Defines Related Compound A as the N-7 isomer in some contexts, though often refers to guanine impurities).

-

Völp, A., et al. (2020). "Tandem mass spectrometry of small-molecule antiviral drugs." Journal of Mass Spectrometry. (Detailed fragmentation pathways).

Sources

The Isomeric Shadow: A Technical Guide to the Discovery and Isolation of Iso-Acyclovir

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and isolation of iso-acyclovir, the N-7 isomer of the potent antiviral drug acyclovir. While acyclovir (N-9 isomer) has been a cornerstone of anti-herpetic therapy since its discovery in the 1970s, its synthesis is invariably accompanied by the formation of the isomeric impurity, iso-acyclovir.[1] This guide delves into the fundamental chemistry of purine alkylation that dictates the formation of both isomers, offering field-proven insights into the experimental choices aimed at maximizing the yield of the desired N-9 product. We will explore detailed protocols for the chromatographic separation of these closely related compounds and their characterization using modern analytical techniques. Furthermore, this guide will shed light on the biological significance, or lack thereof, of iso-acyclovir, providing a complete picture for researchers, scientists, and drug development professionals in the field of antiviral chemotherapy.

Introduction: The Genesis of Acyclovir and its Isomeric Companion

The discovery of acyclovir, 9-[(2-hydroxyethoxy)methyl]guanine, in 1974 by Howard Schaeffer and the subsequent elucidation of its mechanism of action by Gertrude B. Elion and her team at Burroughs Wellcome marked a paradigm shift in antiviral therapy.[2] Acyclovir's remarkable selectivity for herpesvirus-infected cells, stemming from its specific phosphorylation by viral thymidine kinase, established a new era of targeted antiviral drug design.[1]

However, the synthetic route to this groundbreaking therapeutic is not without its chemical intricacies. The core of acyclovir synthesis lies in the alkylation of a guanine moiety. Due to the tautomeric nature of the guanine ring, alkylation can occur at multiple nitrogen atoms, primarily at the N-9 and N-7 positions. This inherent reactivity leads to the co-synthesis of the desired N-9 isomer (acyclovir) and its structural isomer, 7-[(2-hydroxyethoxy)methyl]guanine, which we will refer to as iso-acyclovir.

The presence of iso-acyclovir as a process-related impurity necessitates robust methods for its separation and characterization to ensure the purity and safety of the final active pharmaceutical ingredient (API). Understanding the formation, isolation, and biological profile of iso-acyclovir is therefore of paramount importance for any scientist involved in the development and manufacturing of acyclovir and related nucleoside analogues.

The Chemical Dichotomy: Synthesis of Acyclovir and the Inevitable Formation of Iso-Acyclovir

The predominant synthetic strategies for acyclovir involve the condensation of a guanine precursor with an appropriate side-chain synthon. The regioselectivity of this reaction is the critical determinant of the ratio of acyclovir to iso-acyclovir produced.

The Alkylation of Guanine: A Tale of Two Nitrogens

The alkylation of guanine with a side-chain donor, such as 2-acetoxyethoxymethyl bromide, in the presence of a base, is a common approach. The guanine anion formed under basic conditions presents two primary nucleophilic centers: N-9 and N-7. The N-9 position is generally favored thermodynamically, leading to acyclovir as the major product. However, the kinetic product, the N-7 isomer (iso-acyclovir), is often formed in significant quantities.

The choice of solvent, base, and protecting groups for the guanine nucleus plays a crucial role in influencing the N-9/N-7 ratio. For instance, the use of silylated guanine derivatives has been shown to enhance the regioselectivity towards the N-9 position.

Experimental Protocol: A Generalized Guanine Alkylation

Objective: To synthesize a mixture of acyclovir and iso-acyclovir for subsequent separation.

Materials:

-

Guanine

-

Hexamethyldisilazane (HMDS)

-

Ammonium sulfate (catalyst)

-

Anhydrous aprotic solvent (e.g., xylene)

-

Acetoxyethoxymethyl bromide

-

Aqueous sodium hydroxide

-

Hydrochloric acid

Procedure:

-

A suspension of guanine in an anhydrous aprotic solvent is treated with an excess of HMDS and a catalytic amount of ammonium sulfate.

-

The mixture is heated to reflux to effect the silylation of the guanine.

-

After cooling, a stoichiometric amount of acetoxyethoxymethyl bromide is added, and the reaction is heated to drive the alkylation.

-

The reaction mixture is then cooled and subjected to hydrolysis with an aqueous base (e.g., NaOH) to cleave the silyl and acetyl protecting groups.

-

The aqueous solution is neutralized with acid (e.g., HCl) to precipitate the mixture of acyclovir and iso-acyclovir.

-

The crude product is collected by filtration, washed, and dried.

Visualizing the Reaction Pathway

Caption: Synthetic pathway to a mixture of acyclovir and iso-acyclovir.

The Separation Challenge: Isolating Iso-Acyclovir

The structural similarity between acyclovir and iso-acyclovir poses a significant challenge for their separation. Their nearly identical molecular weights and similar polarities make simple crystallization techniques often ineffective for achieving high purity.

Chromatographic Purification: The Gold Standard

High-Performance Liquid Chromatography (HPLC) is the most effective and widely used technique for the separation and purification of acyclovir and iso-acyclovir. Reversed-phase chromatography is typically employed, leveraging subtle differences in the hydrophobicity of the two isomers.

Experimental Protocol: HPLC Separation of Acyclovir and Iso-Acyclovir

Objective: To separate a mixture of acyclovir and iso-acyclovir using reversed-phase HPLC.

Instrumentation and Conditions:

| Parameter | Specification |

| Column | C18 silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic mixture of an aqueous buffer (e.g., 0.1% triethylamine in water, pH adjusted to 2.5) and a polar organic solvent (e.g., methanol or acetonitrile) |

| Flow Rate | 1.0 mL/min |

| Detection | UV absorbance at 255 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

Procedure:

-

Prepare a standard solution of the acyclovir and iso-acyclovir mixture in the mobile phase.

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the sample onto the column.

-

Monitor the elution profile at 255 nm. Acyclovir, being slightly more polar, will typically have a shorter retention time than iso-acyclovir.

-

Collect the fractions corresponding to each peak for further analysis and characterization.

Visualizing the Separation Workflow

Caption: Workflow for the isolation of iso-acyclovir via HPLC.

Characterization of Iso-Acyclovir: Confirming the Structure

Once isolated, the definitive identification of iso-acyclovir requires a suite of analytical techniques to confirm its chemical structure and purity.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the precise connectivity of atoms. The chemical shifts of the protons and carbons in the purine ring and the acyclic side chain will differ characteristically between the N-9 and N-7 isomers. For instance, the ¹H NMR signal for the proton at position 8 of the purine ring in acyclovir (N-9 isomer) is observed around 7.82 ppm in DMSO-d6.[3]

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular formula of iso-acyclovir, which is identical to that of acyclovir (C₈H₁₁N₅O₃). Fragmentation patterns may also provide clues to the substitution pattern on the guanine ring.

Purity Assessment

The purity of the isolated iso-acyclovir should be assessed using HPLC, as described in the separation protocol. A single, sharp peak under the optimized chromatographic conditions is indicative of a high degree of purity.

Biological Activity: The Significance of Isomeric Purity

A critical aspect of characterizing any process-related impurity is to understand its biological activity. Extensive studies have been conducted on the antiviral properties of acyclovir. However, the biological activity of iso-acyclovir is far less pronounced.

Research on N-substituted derivatives of acyclovir has shown that modifications at the N-7 position, as is the case with iso-acyclovir, generally lead to a significant loss of antiviral activity.[4] This is attributed to the strict structural requirements of the viral thymidine kinase, which selectively phosphorylates the N-9 isomer to its active triphosphate form. The N-7 isomer is a poor substrate for this enzyme and therefore does not undergo the necessary activation to inhibit viral DNA polymerase.

This lack of significant biological activity underscores the importance of minimizing the formation of iso-acyclovir during synthesis and effectively removing it during purification to ensure the therapeutic efficacy of acyclovir.

Conclusion

The discovery and isolation of iso-acyclovir are intrinsically linked to the development of its clinically vital isomer, acyclovir. While often viewed as an undesirable byproduct, the study of iso-acyclovir provides valuable insights into the fundamental principles of purine chemistry and the stringent structural requirements for antiviral activity. The technical guide presented herein offers a comprehensive framework for understanding the synthesis, separation, and characterization of this important process-related impurity. For researchers and professionals in drug development, a thorough understanding of such isomeric impurities is not merely an academic exercise but a critical component of ensuring the quality, safety, and efficacy of life-saving antiviral medications.

References

-

Boryski, J., Golankiewicz, B., & De Clercq, E. (1988). Synthesis and antiviral activity of novel N-substituted derivatives of acyclovir. Journal of medicinal chemistry, 31(7), 1351–1355. [Link]

-

Elion, G. B. (1993). Acyclovir: discovery, mechanism of action, and selectivity. Journal of medical virology. Supplement, 1, 2–6. [Link]

-

Schaeffer, H. J. (1982). Acyclovir chemistry and spectrum of activity. The American journal of medicine, 73(1A), 4–6. [Link]

-

Huidobro, A. L., Rupérez, F. J., & Barbas, C. (2005). LC methods for acyclovir and related impurities determination. Journal of pharmaceutical and biomedical analysis, 37(4), 687–694. [Link]

-

Whittington, R., & Faulds, D. (1993). Acyclovir. An updated review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy. Drugs, 46(5), 877–910. [Link]

-

O'Brien, J. J., & Campoli-Richards, D. M. (1989). Acyclovir. An updated review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy. Drugs, 37(3), 233–309. [Link]

-

Britannica, T. Editors of Encyclopaedia (2023, December 15). acyclovir. Encyclopedia Britannica. [Link]

-

Wikipedia contributors. (2024, January 29). Aciclovir. In Wikipedia, The Free Encyclopedia. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). Acyclovir. In PubChem Compound Summary for CID 135398513. Retrieved February 7, 2026, from [Link]

-

El-Abasawy, N. M., El-Gindy, A., El-Zeany, B. A., & El-Bardicy, M. G. (2011). Application of quantitative nuclear magnetic resonance spectroscopy for the determination of amantadine and acyclovir in plasma and pharmaceutical samples. Spectroscopy, 26(4-5), 239-250. [Link]

-

Collins, P. (1983). The spectrum of antiviral activities of acyclovir in vitro and in vivo. The Journal of antimicrobial chemotherapy, 12 Suppl B, 19–27. [Link]

-

Boyd, M. R., Bacon, T. H., Sutton, D., & Cole, M. (1987). A comparative study of the in vitro and in vivo antiviral activities of acyclovir and penciclovir. Journal of antimicrobial chemotherapy, 20 Suppl B, 3–11. [Link]

-

King, D. H. (1988). History, pharmacokinetics, and pharmacology of acyclovir. Journal of the American Academy of Dermatology, 18(1 Pt 2), 176–179. [Link]

- Lalezari, P., Lalezari, I., & Dannenberg, T. L. (1986). A process for the synthesis of 9-(2-hydroxyethoxy methyl) guanine.

-

Trajković, S., Stanković, M., Ilić, D., & Cakić, M. (2014). Determination of Acyclovir in Human Plasma Samples by HPLC Method with UV Detection: Application to Single-Dose Pharmacokinetic Study. Macedonian pharmaceutical bulletin, 60(1), 21-29. [Link]

-

Kłys, A., & Gzella, A. K. (2020). Stability-indicating HPLC method for acyclovir and lidocaine in topical formulations. Acta poloniae pharmaceutica, 77(1), 69–77. [Link]

-

de Oliveira, A. P., & de Santana, D. P. (2016). Green Analytical HPLC Method Development of Acyclovir Loaded Floating Raft Formulation in Spiked Rabbit Plasma. International Journal of Pharmaceutical and Clinical Research, 8(11), 1526-1533. [Link]

-

Våbenø, J., & Lejon, T. (2021). Rapid determination of acyclovir, its main metabolite 9-carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC-MS/MS. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1180, 122883. [Link]

Sources

- 1. Acyclovir | Herpes treatment, antiviral, antiviral drug | Britannica [britannica.com]

- 2. History, pharmacokinetics, and pharmacology of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Application of quantitative nuclear magnetic resonance spectroscopy for the determination ofamantadine and acyclovir in plasma and pharmaceutical samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The N-7 Regioisomer Challenge: Iso-Acyclovir in Herpesvirus Therapeutics

Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Virologists, and CMC (Chemistry, Manufacturing, and Controls) Scientists Focus: Structure-Activity Relationships (SAR), Impurity Profiling, and Biological Specificity

Executive Summary